molecular formula C18H12N6S B15215941 N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine CAS No. 920519-48-8

N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine

Cat. No.: B15215941
CAS No.: 920519-48-8
M. Wt: 344.4 g/mol
InChI Key: VANNKDNVAYXPGI-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine is a complex organic compound that features a benzothiazole moiety linked to a purine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine typically involves the condensation of 2-aminobenzothiazole with a suitable purine derivative. One common method includes the use of ethanol as a solvent and glacial acetic acid as a catalyst . The reaction conditions often require refluxing the mixture for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine stands out due to its dual structural features of benzothiazole and purine, which contribute to its diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

920519-48-8

Molecular Formula

C18H12N6S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-7H-purin-6-amine

InChI

InChI=1S/C18H12N6S/c1-2-4-14-13(3-1)24-18(25-14)11-5-7-12(8-6-11)23-17-15-16(20-9-19-15)21-10-22-17/h1-10H,(H2,19,20,21,22,23)

InChI Key

VANNKDNVAYXPGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC=NC5=C4NC=N5

Origin of Product

United States

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